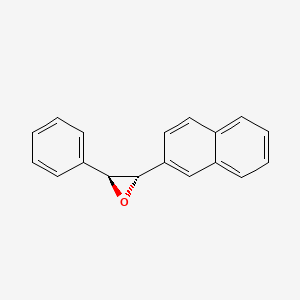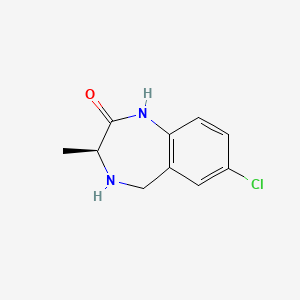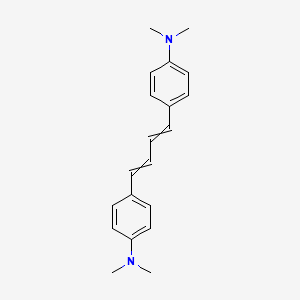![molecular formula C16H17NO2Te B14257795 N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide CAS No. 378753-72-1](/img/structure/B14257795.png)
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tellurium atom, which is relatively rare in organic compounds. The structure of this compound includes a benzamide core with a methoxyphenyl group and a tellanyl group attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide typically involves the reaction of 4-methoxyphenyltellurium trichloride with 2-aminoethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and corresponding benzamide derivatives.
Reduction: Telluride compounds and benzamide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide involves its interaction with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-Methoxyphenyl)ethyl]benzamide: Lacks the tellurium atom, resulting in different chemical and biological properties.
N-{2-[(4-Methoxyphenyl)selenanyl]ethyl}benzamide: Contains selenium instead of tellurium, which affects its reactivity and biological activity.
N-{2-[(4-Methoxyphenyl)ethyl]benzamide derivatives: Various derivatives with different substituents on the benzamide core.
Uniqueness
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and biological activity. The tellurium atom enhances the compound’s ability to interact with biological molecules and generate reactive oxygen species, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
378753-72-1 |
|---|---|
Molecular Formula |
C16H17NO2Te |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)tellanylethyl]benzamide |
InChI |
InChI=1S/C16H17NO2Te/c1-19-14-7-9-15(10-8-14)20-12-11-17-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
JILYKYNGWSBFKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
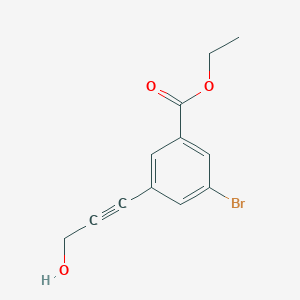
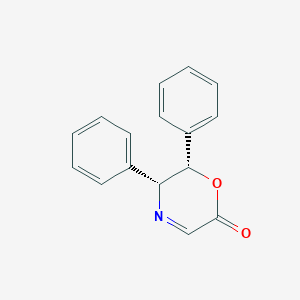
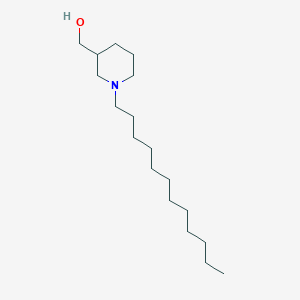
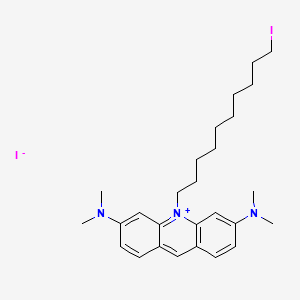
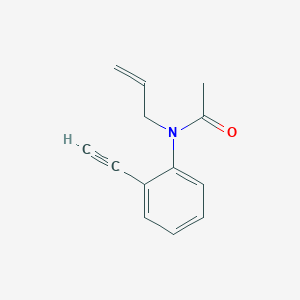

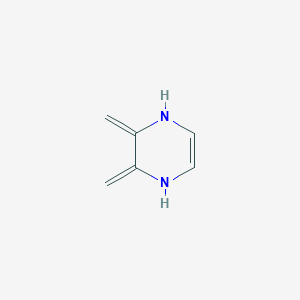
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
